molecular formula C21H18BrN3O2S2 B2593382 N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-90-4

N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2593382
CAS No.: 686771-90-4
M. Wt: 488.42
InChI Key: WLTZAKJWWYPBTN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18BrN3O2S2 and its molecular weight is 488.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antituberculosis Applications

Compounds related to N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been synthesized and tested for their antimicrobial properties. For example, new Schiff bases and thiazolidinone derivatives have been characterized by spectral studies and evaluated for antibacterial and antifungal activities, showing potential as antimicrobial agents (Fuloria et al., 2014). Another study synthesized pyrimidine incorporated Schiff base of isoniazid, evaluating it for antimicrobial and antituberculosis activity, highlighting its effectiveness against various bacterial and fungal strains, as well as Mycobacterium tuberculosis (Soni & Patel, 2017).

Antitumor Activity

Research has also focused on synthesizing novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activities. A study detailed the synthesis of various compounds and their potent anticancer activity on human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells, with some compounds showing activity comparable to doxorubicin (Hafez & El-Gazzar, 2017).

Anticonvulsant Agents

Another area of application includes the development of anticonvulsant agents. Compounds derived from 4,6-dimethyl-2-thiopyrimidine were synthesized and evaluated for their potential as anticonvulsants. These studies involved docking studies and pharmacological evaluations, demonstrating moderate anticonvulsant activity and presenting a correlation between in silico docking results and in vivo studies (Severina et al., 2020).

Antimicrobial Activity and Quantum Calculations

Compounds have also been synthesized for their antimicrobial activity alongside quantum chemical calculations to predict reactivity and stability. For instance, new sulphonamide derivatives displayed good antimicrobial activity, with computational calculations supporting the experimental findings (Fahim & Ismael, 2019).

Dual Inhibitory Activity

Lastly, some derivatives have been explored for their dual inhibitory activity against enzymes like thymidylate synthase and dihydrofolate reductase, key targets in cancer therapy. The synthesis of classical and nonclassical antifolates demonstrated potent inhibitory activity, presenting a promising approach for developing dual-action anticancer drugs (Gangjee et al., 2008).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O2S2/c1-13-2-8-16(9-3-13)25-20(27)19-17(10-11-28-19)24-21(25)29-12-18(26)23-15-6-4-14(22)5-7-15/h2-9H,10-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTZAKJWWYPBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.